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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and active

sites of Lanthanum Nickelate (LaNiO₃), a perovskite oxide of significant interest in catalysis.

This document details the material's surface composition, the nature of its active sites, and its

mechanistic behavior in key catalytic reactions, including the Oxygen Evolution Reaction (OER)

and CO oxidation.

Surface Composition and Electronic Structure
The catalytic activity of LaNiO₃ is intrinsically linked to its surface composition and electronic

structure. The surface is typically characterized by the presence of Lanthanum (La), Nickel (Ni),

and Oxygen (O) species in various oxidation states.

Surface Species: X-ray Photoelectron Spectroscopy (XPS) studies reveal the complex nature

of the LaNiO₃ surface. The O 1s spectrum typically shows multiple peaks, which are attributed

to lattice oxygen (O²⁻), surface-adsorbed oxygen species (like O₂²⁻/O⁻), hydroxyl groups (-

OH), and adsorbed water molecules.[1][2] The relative concentrations of these species can be

influenced by synthesis methods and pre-treatment conditions. A typical systematic enrichment

in La and O surface concentrations with respect to the bulk values is often observed in samples

synthesized by solid-state reactions.[2]

Oxidation States: The Ni 2p spectra indicate the presence of Ni primarily in the +3 oxidation

state (Ni³⁺), which is considered a key component of the active sites.[3] However, the presence
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of Ni²⁺ has also been reported, often associated with the formation of oxygen vacancies.[3] The

La 3d spectra confirm the presence of Lanthanum in the +3 oxidation state.

Key Quantitative Data from XPS:

The following table summarizes typical binding energies observed for the core levels of La, Ni,

and O in LaNiO₃. It is important to note that these values can vary slightly depending on the

instrument calibration and the specific chemical environment of the atoms.

Core Level Binding Energy (eV) Species/Notes

La 3d₅/₂ 833.5 - 834.5 La³⁺

La 3d₃/₂ 850.5 - 851.5 La³⁺

Ni 2p₃/₂ 854.0 - 855.5
Primarily Ni³⁺, with

contributions from Ni²⁺

Ni 2p₁/₂ 871.5 - 873.0
Primarily Ni³⁺, with

contributions from Ni²⁺

O 1s 528.5 - 529.5 Lattice Oxygen (O²⁻)

531.0 - 532.0
Surface Adsorbed

Oxygen/Hydroxyls (O⁻, OH⁻)

~533.0 Adsorbed Water (H₂O)

Active Sites and Catalytic Mechanisms
The catalytic performance of LaNiO₃ is dictated by the nature and accessibility of its active

sites. For many oxidation reactions, the B-site cation (Ni) is considered the primary active

center.

Oxygen Evolution Reaction (OER)
LaNiO₃ is a promising electrocatalyst for the OER, a key reaction in water splitting and metal-

air batteries. The mechanism is complex and involves the dynamic evolution of the catalyst

surface.
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Active Species: During the OER in alkaline media, the LaNiO₃ surface undergoes

reconstruction to form a nickel oxyhydroxide (NiOOH) layer, which is widely considered to be

the true active phase.[3] The catalytic cycle is believed to proceed through a series of proton-

coupled electron transfer steps involving Ni-based intermediates.

Role of Lattice Oxygen: Recent studies have highlighted the participation of lattice oxygen in

the OER mechanism, suggesting a departure from the conventional adsorbate evolution

mechanism. This is supported by the pH-dependent OER kinetics observed on LaNiO₃ thin

films. Isotope labeling experiments have confirmed that lattice oxygen atoms can be

exchanged during the reaction.

Proposed OER Mechanism:

Ni³⁺ (surface)

Ni-OH+ OH⁻

- e⁻
Ni-O
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- H₂O - e⁻
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OER mechanism on LaNiO₃ surface.

Quantitative Performance Data for OER:

The following table presents a summary of reported overpotentials and Tafel slopes for LaNiO₃-

based catalysts in alkaline media. Lower overpotential and Tafel slope values indicate higher

catalytic activity.
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Catalyst
Overpotential @ 10
mA/cm² (mV)

Tafel Slope
(mV/dec)

Reference/Notes

LaNiO₃ 380 - 572 70.8 - 139
Varies with synthesis

and morphology

LaNiO₃-NiO

composite
383 80.73

Tremella-like

morphology

LaNiO₃@LaCoO₃ 400 120.3
Nanoparticle

composites

0.25Fe-LNO 284 69
FeOOH nanosheet

heterostructure

CO Oxidation
LaNiO₃ is also an effective catalyst for the oxidation of carbon monoxide, a crucial reaction for

air purification. The mechanism of CO oxidation on perovskite oxides can generally be

described by two main pathways: the Mars-van Krevelen and the Langmuir-Hinshelwood

mechanisms.

Mars-van Krevelen Mechanism: This mechanism involves the participation of lattice oxygen.

CO adsorbs on a metal site (Ni) and reacts with a lattice oxygen atom to form CO₂, leaving an

oxygen vacancy. This vacancy is then refilled by gas-phase oxygen. The high reactivity of the

lattice oxygen in LaNiO₃ makes this a plausible pathway.[4][5]

Langmuir-Hinshelwood Mechanism: In this mechanism, both CO and O₂ adsorb on the catalyst

surface. The reaction then occurs between the adsorbed species.

Proposed CO Oxidation (Mars-van Krevelen) Mechanism:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/figure/Figure-S6-XPS-spectra-of-LaNiO3-and-La07NiO3-bulk-surface-10-nm-ion-etching-was_fig7_339225173
https://pubs.acs.org/doi/10.1021/acs.chemmater.4c00935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13748301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalytic Cycle

Active Site
(Ni-O)

CO Adsorption
(Ni-O-CO)

 + CO

CO₂ Formation
(Ni-□ + CO₂)

Lattice O reaction

O₂ Adsorption
(Ni-□-O₂)

 + ½O₂desorption

Vacancy Filling
(Ni-O)

Dissociation

Regeneration

Click to download full resolution via product page

Mars-van Krevelen mechanism for CO oxidation.

Catalytic Activity in CO Oxidation:

The activity of LaNiO₃ for CO oxidation is typically evaluated by the temperature required for a

certain conversion level.
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Catalyst
T₅₀ (Temperature
for 50% CO
conversion) (°C)

T₁₀₀ (Temperature
for 100% CO
conversion) (°C)

Notes

LaNiO₃ ~150-200 ~240-350

Activity depends on

preparation method

and calcination

temperature.

NiO/LaNiO₃ <150 <200

Deposition of NiO

particles enhances

activity.[4]

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of LaNiO₃.

Synthesis Methods
Workflow for Perovskite Synthesis and Characterization:
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General workflow for LaNiO₃ synthesis and characterization.

A. Sol-Gel Method (Citrate Route)
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Precursor Solution: Dissolve stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O

in deionized water.

Complexation: Add citric acid to the solution with a molar ratio of citric acid to total metal

cations of 1.5:1. Stir until a clear solution is obtained.

Gel Formation: Heat the solution at 80-90 °C with continuous stirring to evaporate the water

and form a viscous gel.

Drying: Dry the gel in an oven at 120 °C overnight to obtain a solid precursor.

Calcination: Grind the precursor and calcine it in air at 700-800 °C for 4-6 hours to obtain the

crystalline LaNiO₃ phase.

B. Co-precipitation Method

Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of

La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O.

Precipitation: Slowly add a precipitating agent (e.g., a solution of Na₂CO₃ or NaOH) to the

precursor solution under vigorous stirring until the pH reaches a value of 9-10.

Aging: Age the resulting precipitate in the mother liquor for a few hours at room temperature

with continuous stirring.

Washing and Drying: Filter the precipitate and wash it several times with deionized water and

ethanol to remove residual ions. Dry the obtained powder in an oven at 100-120 °C.

Calcination: Calcine the dried powder in air at 700-900 °C for 4-6 hours.

Characterization Techniques
A. X-ray Photoelectron Spectroscopy (XPS)

Sample Preparation: Press the LaNiO₃ powder into a pellet or mount the powder on a

sample holder using double-sided carbon tape. Ensure a flat and uniform surface. For thin

films, the sample can be mounted directly.
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Instrument Setup: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray

source. The analysis chamber should be under ultra-high vacuum (UHV) conditions (<10⁻⁸

mbar).

Data Acquisition:

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify

the elements present on the surface.

Acquire high-resolution spectra for the core levels of interest (La 3d, Ni 2p, O 1s, C 1s).

Data Analysis:

Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s

peak to 284.8 eV.

Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-

resolution spectra.

Peak Fitting: Deconvolute the core-level spectra using Gaussian-Lorentzian functions to

identify the different chemical states and their relative concentrations. For the Ni 2p

spectrum, multiplet splitting and satellite peaks should be considered for accurate fitting.

B. Temperature-Programmed Reduction (TPR)

Sample Preparation: Place a known amount of the LaNiO₃ powder (typically 30-50 mg) in a

quartz U-tube reactor.

Pre-treatment: Heat the sample in an inert gas flow (e.g., Ar or He) at a specific temperature

(e.g., 300 °C) for a defined period to remove adsorbed water and other contaminants.

Reduction: Cool the sample to room temperature and then switch the gas flow to a reducing

gas mixture (e.g., 5-10% H₂ in Ar). Heat the sample at a constant rate (e.g., 10 °C/min) to a

high temperature (e.g., 900 °C).

Data Acquisition: Monitor the consumption of H₂ using a thermal conductivity detector (TCD).
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Data Analysis: The resulting TPR profile (H₂ consumption vs. temperature) provides

information about the reducibility of the metal species in the oxide. For LaNiO₃, two main

reduction peaks are typically observed, corresponding to the reduction of Ni³⁺ to Ni²⁺ and

then Ni²⁺ to Ni⁰.[2]

C. Operando X-ray Absorption Spectroscopy (XAS)

Electrochemical Cell: Design a spectro-electrochemical cell that allows for in-situ XAS

measurements during electrochemical reactions. The cell should have a window that is

transparent to X-rays (e.g., Kapton or polypropylene).

Working Electrode Preparation: Prepare the working electrode by depositing the LaNiO₃

catalyst onto a suitable substrate (e.g., carbon paper or a glassy carbon electrode).

Experimental Setup: Place the electrochemical cell in the beamline of a synchrotron radiation

source. Connect the cell to a potentiostat to control the electrochemical potential.

Data Acquisition: Acquire XAS data (both X-ray Absorption Near Edge Structure - XANES,

and Extended X-ray Absorption Fine Structure - EXAFS) at the absorption edge of the

element of interest (e.g., Ni K-edge) while the electrochemical reaction is in progress.

Data Analysis: Analyze the changes in the XAS spectra as a function of the applied potential

to gain insights into the changes in the oxidation state, coordination environment, and bond

distances of the active metal center during the catalytic reaction.

Conclusion
This technical guide has provided a detailed overview of the surface chemistry and active sites

of LaNiO₃, a versatile perovskite catalyst. The interplay between its surface composition, the

dynamic nature of its active sites, and the specific reaction conditions governs its catalytic

performance in important reactions like OER and CO oxidation. The experimental protocols

provided herein offer a practical guide for the synthesis and characterization of this promising

material, facilitating further research and development in the field of catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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